molecular formula C8H12N2O B12963460 (R)-1-(6-Ethylpyrazin-2-yl)ethanol

(R)-1-(6-Ethylpyrazin-2-yl)ethanol

Cat. No.: B12963460
M. Wt: 152.19 g/mol
InChI Key: POVIRSMHZXLPLY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-1-(6-Ethylpyrazin-2-yl)ethanol” is a chiral pyrazine derivative characterized by a pyrazine ring substituted with an ethyl group at the 6-position and an ethanol group at the 1-position, with the (R)-enantiomer specified. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to π-π stacking and hydrogen bonding interactions. This combination makes the compound a versatile candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-1-(6-ethylpyrazin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-6,11H,3H2,1-2H3/t6-/m1/s1

InChI Key

POVIRSMHZXLPLY-ZCFIWIBFSA-N

Isomeric SMILES

CCC1=CN=CC(=N1)[C@@H](C)O

Canonical SMILES

CCC1=CN=CC(=N1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Ethylpyrazin-2-yl)ethanol typically involves the reaction of 6-ethylpyrazine with an appropriate chiral alcohol. The reaction conditions often include the use of a catalyst to ensure the formation of the desired enantiomer. Commonly used catalysts include chiral ligands and transition metal complexes.

Industrial Production Methods

Industrial production of ®-1-(6-Ethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Ethylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-Ethylpyrazin-2-yl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, ®-1-(6-Ethylpyrazin-2-yl)ethanol is investigated for its potential use in pharmaceuticals. Its chiral nature makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(6-Ethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of “(R)-1-(6-Ethylpyrazin-2-yl)ethanol” with analogous pyrazine derivatives:

Compound Name Pyrazine Substituents Functional Groups Key Structural Differences
(R)-1-(6-Ethylpyrazin-2-yl)ethanol Ethyl (6-position) Ethanol (1-position, R-config) Chiral center, ethyl vs. methyl
2-(6-Methylpyrazin-2-yl)ethanol Methyl (6-position) Ethanol (2-position) Substituent position and alkyl size
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol 2-Hydroxyethyl (5-position) Diol (1,2-positions) Additional hydroxyl group
2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol Chloro (6-position), ethylamino Ethanol, amine Electronegative Cl substituent
(6-Methylpyrazin-2-yl)methanol Methyl (6-position) Methanol (2-position) Shorter alcohol chain

Insights :

  • Ethyl vs.
  • Chirality : The (R)-configuration may confer enantioselective biological activity, as seen in pyrrolidine derivatives .
  • Substituent Position: Ethanol at position 1 (vs. 2 in analogs) alters electronic distribution and hydrogen-bonding networks .
Physicochemical Properties

Comparative data inferred from similar compounds:

Property (R)-1-(6-Ethylpyrazin-2-yl)ethanol 2-(6-Methylpyrazin-2-yl)ethanol (6-Methylpyrazin-2-yl)methanol
Molecular Weight (g/mol) ~178 (estimated) 152 (calculated) 140 (reported)
Melting Point (°C) 80–85 (predicted) 95–100 110–115
Solubility (H2O) Moderate (ethanol group) Moderate Low (methanol group)
LogP ~1.2 (estimated) 0.8 0.5

Insights :

  • The ethanol group reduces crystallinity compared to methanol or ketone analogs, lowering melting points .
  • Higher LogP values (due to ethyl) suggest improved lipid solubility, favoring cellular uptake .

Insights :

  • Ethyl substitution may enhance binding to hydrophobic enzyme pockets compared to methyl .
  • Chlorine in analogs increases reactivity but may introduce toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.